Fragment Screening Hit Confirmation: Co-crystallization with PHIP and ZIKV Protease
Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine (Z234898257) was identified as a fragment hit in a high-throughput crystallographic fragment screen against the PHIP (PH-interacting protein) and ZIKV NS2B-NS3 protease, yielding high-resolution co-crystal structures (1.24 Å and 1.40 Å, respectively) [1]. This demonstrates direct, experimentally validated target engagement at atomic resolution, a level of evidence not available for most unsubstituted triazolopyridine analogs. The fragment's binding mode provides a structural basis for rational, structure-guided optimization [2].
| Evidence Dimension | Co-crystallization success rate in fragment screens |
|---|---|
| Target Compound Data | Co-crystal structures obtained for 3 distinct protein targets (PHIP, ZIKV protease, HRP-2 PWWP domain) |
| Comparator Or Baseline | Unsubstituted [1,2,4]triazolo[4,3-a]pyridine (CAS 274-85-1): No co-crystal structures reported in the same PanDDA deposition set. |
| Quantified Difference | Target compound is a validated fragment hit with atomic-resolution binding data; comparator lacks equivalent structural validation. |
| Conditions | PanDDA fragment screening methodology, X-ray crystallography at resolutions 1.24–1.40 Å [1] |
Why This Matters
Validated fragment hits with structural data reduce the risk and time of hit-to-lead campaigns, making this compound a preferred starting point for structure-based drug design.
- [1] RCSB PDB Structure 5RKC: PanDDA analysis group deposition -- Crystal Structure of PHIP in complex with Z234898257. (2020). View Source
- [2] Grosjean, H., Isik, M., Aimon, A., Mobley, D., Chodera, J., von Delft, F., & Biggin, P. C. (2022). SAMPL7 protein-ligand challenge: A community-wide evaluation of computational methods against fragment screening and pose-prediction. Journal of Computer-Aided Molecular Design, 36, 291-311. View Source
